MTH-DL-Arginine hydrochloride

Description

Nomenclature and Stereochemical Considerations (e.g., racemic mixture of L- and D-arginine)

The name "MTH-DL-Arginine hydrochloride" reveals several key aspects of its structure. "MTH" refers to the methylthiohydantoin moiety, a modification of the arginine side chain. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of two stereoisomers: D-arginine and L-arginine. mpbio.comsigmaaldrich.comscientificlabs.co.uk Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

L-arginine is the naturally occurring, proteinogenic form of the amino acid, while D-arginine is its non-proteinogenic mirror image. sigmaaldrich.comscientificlabs.co.uk The hydrochloride portion of the name signifies that the molecule is in the form of a salt, created by reacting the arginine derivative with hydrochloric acid. This is a common practice for amino acid-based compounds to improve their stability and solubility in aqueous solutions. echemi.comchemicalbook.com

Biochemical Classification and Significance as an Amino Acid Derivative

This compound is classified as an amino acid derivative. medchemexpress.com Amino acids are the fundamental building blocks of proteins. Arginine, in its natural L-form, is a semi-essential amino acid, meaning the body can synthesize it, but sometimes not in sufficient quantities, particularly during periods of growth or stress. wikipedia.org

Arginine is characterized by its guanidinium (B1211019) group, which is basic and positively charged at physiological pH. This feature is crucial for its role in various biological processes, including the urea (B33335) cycle for ammonia (B1221849) detoxification and as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule. wikipedia.orgdrugbank.com

The "MTH" modification in this compound alters the original arginine structure, making it a valuable tool for specific research applications. While not incorporated into proteins like its parent amino acid, this derivative allows researchers to study various biochemical pathways and enzymatic processes with a modified substrate. chemimpex.com For instance, DL-Arginine hydrochloride, a related compound, is used to study the dynamics of amino acid complexation and crystal structure formation. mpbio.comsigmaaldrich.com

The hydrochloride salt form is significant in research as it enhances the compound's solubility and stability. echemi.comchemicalbook.com This is particularly important for in vitro studies and the preparation of standardized solutions. The use of amino acid hydrochlorides is a common practice in biochemical and medical research to ensure accurate and reproducible experimental conditions. researchgate.netkarger.comtandfonline.com

Historical Perspectives in Arginine Research and its Hydrochloride Forms

The study of arginine dates back to the late 19th century. Early research focused on its role in protein structure and metabolism. A significant milestone was the discovery of the urea cycle in the 1930s, where the critical role of arginine in nitrogen metabolism was elucidated.

The development of methods to isolate and purify amino acids was crucial for advancing this research. The use of hydrochloride salts became a standard procedure for stabilizing and handling amino acids. orgsyn.org The hydrochloride form of L-arginine, for example, has been extensively used in research to investigate its physiological effects, including its role as a precursor to nitric oxide, a discovery that earned the Nobel Prize in Physiology or Medicine in 1998. ahajournals.org

The synthesis of various arginine derivatives, including racemic mixtures like DL-arginine and chemically modified forms like MTH-DL-arginine, represents a progression in the field. These synthetic compounds have enabled more detailed investigations into the specific mechanisms of action of arginine and its analogs. For example, the synthesis of optically pure C alpha-methyl-arginine has provided insights into stereospecific interactions. nih.gov The use of arginine hydrochloride salts has also been pivotal in the development of therapeutic protein formulations, where they can act as stabilizers and reduce viscosity. oup.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

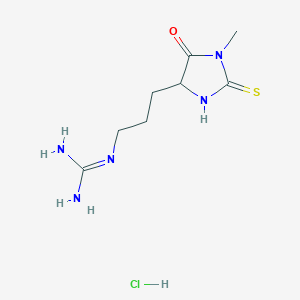

2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLCZBXCTJPATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585222 | |

| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-96-8 | |

| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Mth Dl Arginine Hydrochloride S Biological Actions

Elucidation of Nitric Oxide (NO) System Regulation by Arginine Hydrochlorides

Arginine hydrochlorides play a central role in the regulation of the nitric oxide (NO) system, a critical signaling pathway for cardiovascular health. This regulation is achieved through direct substrate provision for NO synthesis, competitive enzymatic interactions, and the subsequent modulation of vascular function.

Arginine is the essential substrate for the family of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide and L-citrulline. nih.gov There are three primary isoforms of NOS, each with distinct localizations and regulatory mechanisms:

Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems. nih.gov

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli. nih.gov

Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium lining blood vessels, where it is a key regulator of vascular tone. nih.govnih.gov

All three isoforms utilize L-arginine to synthesize NO through a two-step mono-oxygenation reaction. nih.gov The availability of L-arginine as a substrate is therefore a fundamental requirement for NO production across these diverse physiological systems. Interestingly, while intracellular arginine concentrations are typically in the millimolar range, far exceeding the Michaelis constant (Km) of the NOS enzymes (which is in the micromolar range), supplemental arginine has been observed to enhance NO production. ahajournals.org This phenomenon, known as the "arginine paradox," suggests that other factors, such as transport or competition with other enzymes, may limit arginine availability to NOS under certain physiological or pathological conditions. ahajournals.org

The bioavailability of arginine for NO synthesis is significantly regulated by the enzyme arginase. ahajournals.org Both NOS and arginase utilize L-arginine as their common substrate, creating a competitive relationship that dictates the metabolic fate of this amino acid. pnas.orgfrontiersin.org Arginase metabolizes L-arginine into ornithine and urea (B33335). frontiersin.org

An upregulation or increased activity of arginase can divert the available L-arginine pool away from NOS, thereby limiting NO production. frontiersin.org This competition is a critical regulatory node in vascular health. For instance, in aging blood vessels, arginase activity and expression are significantly increased, which corresponds with depressed NOS activity and lower levels of cyclic GMP, the downstream messenger of NO. ahajournals.org Inhibition of arginase in these aged vessels has been shown to restore NOS activity and improve vasodilation, demonstrating that arginase directly modulates NOS function by controlling the availability of their shared substrate. ahajournals.org Furthermore, an intermediate in the NO synthesis pathway, N-hydroxy-l-arginine, can act as an inhibitor of arginase, creating a potential positive feedback loop for NO production. ahajournals.org

| Condition | Arginase Activity | NOS Activity | cGMP Levels (fmol/mg protein) | Reference |

|---|---|---|---|---|

| Young (Control) | Baseline | Baseline | 5.9 ± 0.7 | ahajournals.org |

| Old (Aged) | Significantly Increased | Significantly Depressed | 3.0 ± 0.3 | ahajournals.org |

| Old + Arginase Inhibitor (BEC) | Decreased | Restored towards Young Levels | 4.7 ± 0.4 | ahajournals.org |

Through its role as a substrate for eNOS, arginine hydrochloride is a key modulator of endothelial function and vascular homeostasis. The NO produced in the endothelium acts as a potent vasodilator, relaxing the surrounding smooth muscle and regulating blood flow and pressure. nih.gov Beyond vasodilation, endothelium-derived NO also prevents platelet activation, limits the adhesion of leukocytes to the blood vessel wall, and inhibits the proliferation of vascular smooth muscle cells. nih.govahajournals.org

Dysfunction of the L-arginine-eNOS pathway is implicated in the pathogenesis of several cardiovascular diseases, including coronary artery disease. frontiersin.org In conditions such as hypercholesterolemia, supplemental L-arginine has been shown to improve endothelium-dependent vasodilator responses. ahajournals.org By increasing the substrate available for eNOS, arginine can enhance NO bioavailability, helping to restore normal endothelial function and maintain vascular homeostasis. ahajournals.orgnih.gov

Influence on Cellular Metabolism and Signaling Pathways

Beyond the nitric oxide system, arginine is a precursor molecule in several other crucial metabolic and signaling pathways, including those related to detoxification and the synthesis of vital biomolecules like creatine (B1669601) and polyamines.

DL-Arginine hydrochloride may exert protective effects by enhancing the body's endogenous antioxidant and detoxification systems. nih.gov Research suggests its mechanism of action can be attributed to the activation of certain antioxidant enzymes, which leads to a reduction in the formation of damaging free radicals. nih.gov

Studies in animal models have demonstrated that dietary arginine supplementation can significantly improve antioxidant capacity. For example, in the fish species Siniperca chuatsi, increasing dietary arginine led to a significant increase in the activity of total superoxide (B77818) dismutase (TSOD), a key enzyme that neutralizes superoxide radicals. frontiersin.org Concurrently, arginine supplementation led to a decrease in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. frontiersin.org This suggests that arginine helps protect cells from oxidative damage by bolstering enzymatic antioxidant defenses. ahajournals.orgfrontiersin.org

| Marker | Effect of Arginine Supplementation | Physiological Implication | Reference |

|---|---|---|---|

| Total Superoxide Dismutase (TSOD) | Activity Significantly Increased | Enhanced scavenging of superoxide radicals | frontiersin.org |

| Malondialdehyde (MDA) | Content Significantly Decreased | Reduced lipid peroxidation and oxidative damage | frontiersin.org |

Arginine is a fundamental building block for the synthesis of creatine and polyamines, two classes of molecules with critical roles in cellular function. frontiersin.org

Creatine Synthesis: Arginine is a substrate for the enzyme arginine:glycine amidinotransferase (AGAT), which catalyzes the first step in creatine biosynthesis. nih.gov Creatine is essential for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain, where it functions as part of the phosphocreatine (B42189) system to rapidly regenerate ATP.

Polyamine Synthesis: Arginine is the precursor for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine. frontiersin.org This pathway begins with the conversion of arginine to ornithine by the enzyme arginase. frontiersin.orgnih.gov Ornithine is then decarboxylated to produce putrescine, the precursor for spermidine and spermine. Polyamines are small, polycationic molecules that are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. frontiersin.orgnih.gov For example, polyamines derived from L-arginine have been shown to be indispensable for the proper proliferation and differentiation of blood cells. nih.gov

Impact on Intracellular pH and Calcium Transients

The administration of arginine hydrochloride can lead to extracellular acidosis, which in turn has the potential to transiently alter intracellular pH. ahajournals.org This shift in the internal cellular environment can influence pH-dependent cell-signaling pathways. ahajournals.org One of the critical pathways affected is the regulation of calcium transients, which are brief, localized increases in intracellular calcium concentration. ahajournals.org These transients are vital for a multitude of cellular processes.

The interplay between intracellular pH and calcium is complex. Changes in intracellular pH can modulate the activity of various ion transporters and channels, including those involved in calcium homeostasis. For instance, the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX) are key players in regulating both intracellular pH and calcium levels. nih.gov Alterations in their function due to pH changes can lead to significant shifts in intracellular calcium concentrations. nih.gov Specifically, intracellular acidification can lead to a subsequent transient increase in intracellular calcium upon the removal of the acidic stimulus, a process dependent on extracellular calcium and mediated by the reverse mode of the NCX. nih.gov

Furthermore, the activity of enzymes like the Peptidylarginine Deiminases (PADs), which catalyze the conversion of arginine to citrulline, is strictly dependent on calcium. acs.org These enzymes require high concentrations of calcium for full activity, and it is hypothesized that they may be activated in microenvironments with locally high calcium concentrations, such as near intracellular calcium channels. acs.org Therefore, any modulation of calcium transients by arginine hydrochloride could indirectly influence the activity of such calcium-dependent enzymes.

Modulation of Hormonal Secretions (e.g., Human Growth Hormone, Insulin)

Arginine is a well-documented secretagogue for several hormones, most notably Human Growth Hormone (hGH) and insulin (B600854). wikipedia.orgnhri.org.tw The administration of arginine, often as the hydrochloride salt, is utilized in clinical settings for growth hormone stimulation tests. wikipedia.org

Human Growth Hormone (hGH):

Intravenously administered arginine stimulates the secretion of hGH from the anterior pituitary gland. wikipedia.orgmdpi.com The primary mechanism behind this stimulation is believed to be the suppression of somatostatin, a hormone that inhibits GH release. mdpi.comnih.gov By reducing somatostatin's inhibitory effect, arginine allows for an increased release of Growth Hormone-Releasing Hormone (GHRH), leading to a subsequent surge in GH secretion. nih.gov Studies have shown that arginine alone can significantly increase resting GH levels. researchgate.net The combination of arginine with GHRH has been found to produce an even greater GH response. nih.gov

Research has demonstrated that L-arginine can induce the gene expression and secretion of GH in pituitary cells. nih.gov For instance, in one study, 10 mM and 25 mM of L-arginine increased GH secretion by 1.08 and 1.58-fold, respectively. nih.gov

Insulin:

Arginine is also known to stimulate the secretion of insulin from the pancreatic beta-cells. nhri.org.tw This effect is thought to contribute to the anabolic properties of arginine, as insulin plays a crucial role in nutrient uptake and protein synthesis. The theory is that an increase in both hGH and insulin would promote the building of body mass. nhri.org.tw

L-arginine has also been shown to induce the gene expression and secretion of Insulin-like Growth Factor 1 (IGF-1), a hormone that mediates many of the effects of GH, in liver cells. nih.gov In one study, 10 mM and 25 mM of L-arginine increased IGF-1 secretion by 1.61 and 2.09-fold, respectively. nih.gov

Table 1: Effect of L-Arginine on Hormonal Secretion

| Hormone | Cell Type | L-Arginine Concentration | Fold Increase in Secretion |

|---|---|---|---|

| Growth Hormone (GH) | GH3 pituitary epithelium | 10 mM | 1.08 |

| Growth Hormone (GH) | GH3 pituitary epithelium | 25 mM | 1.58 |

| Insulin-like Growth Factor 1 (IGF-1) | HepG2 hepatocytes | 10 mM | 1.61 |

| Insulin-like Growth Factor 1 (IGF-1) | HepG2 hepatocytes | 25 mM | 2.09 |

Immunomodulatory Activities of Arginine Hydrochlorides

Arginine plays a pivotal role in regulating the immune system, influencing the function of various immune cells. wikipedia.orgnih.govdreminozbek.com Its availability is critical for a robust immune response. nih.gov

Role in T-Cell Activation, Proliferation, and Differentiation

Arginine is essential for the proper function of T-cells, a type of white blood cell central to the adaptive immune response. wikipedia.org Arginine deprivation has been shown to impair T-cell proliferation and cytokine production. researchgate.net

Activation:

T-cell activation, a critical first step in an immune response, is highly dependent on arginine. researchgate.net Arginine deficiency can lead to a downregulation of the CD3ζ chain, a key component of the T-cell receptor (TCR) complex, which is necessary for T-cell activation. nih.govresearchgate.netaai.org This impairment of TCR signaling prevents the T-cell from becoming fully activated. researchgate.net

Proliferation:

The proliferation of T-cells, which is the rapid increase in their numbers to fight off infection, is completely inhibited in an arginine-free environment. researchgate.net Arginine starvation can cause cell cycle arrest in T-cells. researchgate.net Supplementation with arginine has been shown to restore T-cell proliferation. aai.org A meta-analysis of several studies indicated that L-arginine supplementation significantly increased the CD4+ T-cell proliferation response. nhri.org.tw

Differentiation:

Arginine availability also influences the differentiation of T-cells into their various effector and memory subtypes. While high concentrations of L-arginine may initially lead to lower secretion of some cytokines like IFN-γ, T-cells primed in this environment retain their ability to differentiate into effector cells upon secondary stimulation. nih.gov Furthermore, L-arginine supplementation has been shown to significantly increase the survival of activated CD4+ and CD8+ T-cells. nih.gov

Effects on General Immune Cell Function

Beyond its specific role in T-cell biology, arginine impacts the function of a broader range of immune cells. nih.gov It serves as a precursor for nitric oxide (NO), a molecule with diverse roles in the immune system, including acting as a signaling molecule and participating in the response to infection. wikipedia.org Arginine metabolism is a critical pathway that controls the function of various immune cells, and its availability can dictate whether the immune response is pro-inflammatory or anti-inflammatory. nih.gov

Syntheses and Chemical Modifications of Arginine Hydrochlorides for Research

Development of Synthetic Pathways for Arginine Hydrochloride Derivatives

The creation of arginine hydrochloride derivatives often requires multi-step processes designed to achieve high purity and yield, which is crucial for their application in research. Methodologies have evolved to allow for more direct and efficient synthesis, avoiding complex purification techniques like column chromatography.

Processes for NG-Monomethyl-L-Arginine Hydrochloride Synthesis

NG-Monomethyl-L-arginine (L-NMMA) is a critical tool in biomedical research, primarily known as an inhibitor of nitric oxide synthase (NOS). nih.govsigmaaldrich.com The development of efficient synthetic processes for its hydrochloride salt has been a significant focus. An improved process allows for the direct isolation of N-monomethyl-L-arginine hydrochloride from the reaction mixture, bypassing the need for chromatographic purification. google.com

This synthesis involves the reaction of L-ornithine, or an acid addition salt thereof, with a methylating agent that possesses a suitable leaving group. google.comgoogle.com A key advancement in this process is the ability to precipitate the final product directly from the reaction mixture. After the reaction, the mixture is brought to a pH of 4.5 using concentrated hydrochloric acid, followed by the addition of ethanol. google.com Seeding with a few crystals of N-monomethyl-L-arginine hydrochloride initiates crystallization, yielding a white crystalline precipitate after stirring for several days at room temperature. google.com This method not only simplifies the purification process but also results in higher yields and an improved impurity profile compared to older methods that required ion exchange chromatography. google.com

Table 1: Synthesis of NG-Monomethyl-L-Arginine Hydrochloride

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction | L-ornithine, Methylating Agent | Formation of NG-Monomethyl-L-arginine |

| 2 | pH Adjustment | Concentrated Hydrochloric Acid | pH ~4.5 |

| 3 | Precipitation | Ethanol, Seed Crystals | Crystalline NG-Monomethyl-L-Arginine HCl |

Strategies for Racemic and Enantiopure Hydrochloride Preparation

Arginine exists as two stereoisomers, L-arginine and D-arginine. The racemic mixture, DL-Arginine, contains equal amounts of both enantiomers. medchemexpress.com While L-arginine is the naturally occurring and biologically predominant form, the synthesis and separation of these enantiomers are crucial for stereospecific research applications.

The preparation of enantiopure D-(−)-arginine monohydrochloride from the racemic DL-arginine has been achieved through methods involving chemical precipitation and crystallization. nih.gov These separation techniques exploit the different physical properties of diastereomeric salts formed with a chiral resolving agent. While specific details of modern large-scale strategies are often proprietary, classical resolution methods and chromatography on chiral stationary phases remain fundamental principles in obtaining enantiomerically pure arginine hydrochlorides.

Design and Characterization of Modified Arginine Building Blocks

Modifying the arginine structure, for instance by introducing lipophilic moieties or protecting groups, creates versatile building blocks for complex molecular synthesis, particularly in the field of peptide chemistry.

Synthesis of Lipophilic Arginine Derivatives for Peptide Synthesis

The highly hydrophilic nature of the arginine side chain can limit the bioavailability of arginine-containing peptides. To address this, lipophilic arginine derivatives have been developed. mdpi.com A common strategy involves the esterification of a protected arginine precursor with long-chain alcohols. nih.govacs.org

For example, arginine-oleate (Arg-OL) and arginine-decyltetradecanoate (Arg-DT) esters were synthesized by first protecting the alpha-amino group of arginine with a tert-butoxycarbonyl (Boc) group. nih.govacs.org The resulting Boc-arginine is then esterified with long-chain alcohols like oleyl alcohol (C18) or decyltetradecanol (C24). nih.govacs.org The synthesis is typically carried out in a solvent like dichloromethane (B109758) (DCM) using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov Following the esterification, the Boc protecting group is removed, typically with an acid such as trifluoroacetic acid (TFA), to yield the final lipophilic arginine ester. acs.org These derivatives can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to enhance the lipophilicity of the final molecule. mdpi.com

Table 2: General Synthesis Pathway for Lipophilic Arginine Esters

| Step | Process | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection | Boc Anhydride | Boc-Arginine |

| 2 | Esterification | Long-chain alcohol, EDC, DMAP | Boc-Arginine Ester |

Exploration of Diverse Arginine Hydrochloride Derivatives (e.g., Boc-L-Arginine HCl)

N-alpha-tert-Butyloxycarbonyl-L-arginine hydrochloride (Boc-L-Arginine HCl) is a cornerstone derivative for peptide synthesis. carlroth.comsriramchem.com The Boc group protects the alpha-amino functionality, preventing unwanted side reactions during the coupling of the carboxylic acid group to the growing peptide chain. google.com This protection is crucial for the stepwise and controlled assembly of amino acids into a defined peptide sequence. sriramchem.com

The synthesis of Boc-L-Arg-OH·HCl involves two main steps. First, L-arginine is reacted with a Boc-donating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc-Cl), under alkaline conditions to install the tert-butoxycarbonyl protecting group on the alpha-amino group. Subsequently, the product is treated with hydrochloric acid to form the stable hydrochloride salt. The resulting compound, often a monohydrate, is a white crystalline powder soluble in water. carlroth.comsriramchem.com Its high purity is essential to prevent the formation of by-products during peptide synthesis. carlroth.com

Table 3: Physicochemical Properties of Boc-L-Arginine HCl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₄O₄ | |

| Appearance | White crystalline powder | sriramchem.com |

| Solubility | Soluble in water; slightly soluble in methanol | sriramchem.com |

| Primary Use | Protected amino acid for peptide synthesis | carlroth.comsriramchem.com |

Analytical Methodologies for Arginine and Its Derivatives in Biological Systems

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of arginine and its methylated derivatives in complex biological matrices. nih.gov Its adaptability allows for various detection methods, including UV, fluorescence, and mass spectrometry, providing the sensitivity and specificity required for both research and clinical applications.

Simultaneous Measurement of Arginine, ADMA, SDMA, and L-NMMA in Biological Samples

The ability to measure L-arginine and its key derivatives—asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and N-monomethyl-L-arginine (L-NMMA)—in a single analytical run is critical, given their interconnected roles in nitric oxide (NO) metabolism. researchgate.net Several HPLC-based methods have been developed to achieve this simultaneous quantification.

One common approach involves pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) followed by reversed-phase HPLC with fluorescence detection. nih.gov This method allows for the separation and quantification of arginine, ADMA, L-NMMA, and SDMA. nih.gov More advanced methods utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govscienceopen.com LC-MS/MS offers high sensitivity and specificity, requires minimal sample preparation, and does not necessitate derivatization. nih.govscienceopen.com These methods can effectively separate the target analytes from other endogenous compounds in complex samples like plasma. nih.gov

The chromatographic conditions are optimized to achieve baseline separation of these structurally similar compounds. For instance, isocratic HPLC methods using silica (B1680970) analytical columns have been successfully employed for separating Arginine, ADMA, and SDMA before detection by MS/MS. nih.gov The retention times for these compounds are distinct under specific mobile phase compositions, ensuring accurate identification and quantification. researchgate.netnih.gov

| Method | Analytes | Sample Type | Key Features |

|---|---|---|---|

| RP-HPLC with Fluorescence Detection | Arginine, ADMA, L-NMMA, SDMA | Plasma | Pre-column derivatization with OPA; requires small sample volume (12 μL). nih.gov |

| HPLC-ESI-MS/MS | Arginine, HArg, NMMA, ADMA, SDMA | Plasma, Urine | No derivatization required; fast run time and minimal sample preparation. researchgate.netnih.govscienceopen.com |

| HILIC LC-MS/MS | Arginine, Lysine, Histidine | Drug Substance | Analysis without derivatization. |

Method Validation Parameters: Sensitivity, Precision, Accuracy, and Reproducibility

Validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. According to ICH guidelines, key validation parameters include sensitivity, precision, accuracy, and linearity. nih.gov

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For HPLC methods analyzing arginine and its derivatives, LOQ values have been reported in the low micromolar to nanomolar range. For example, one HILIC method reported an LOQ of 0.22 µg/mL for Arginine. An LC-MS/MS method achieved even lower limits, with LOQs of 0.4 nM for ADMA and SDMA. researchgate.net

Precision: Precision is assessed by determining the intra-day and inter-day variability of the measurements, typically expressed as the relative standard deviation (%RSD). For HPLC methods, %RSD values are generally expected to be low. Inter-day coefficient of variation (CV) values of ≤5% for arginine, ADMA, and SDMA have been reported in human plasma. nih.gov Another study showed intra- and inter-day precision with %RSD less than 2%. nih.gov

Accuracy: Accuracy is evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Acceptable recovery is typically within the range of 80-120%. Studies have demonstrated high accuracy for HPLC methods, with recoveries often falling between 94.94% and 101.95%. nih.gov

Reproducibility and Linearity: Linearity is established by analyzing samples at multiple concentrations and demonstrating a proportional relationship between concentration and detector response. Correlation coefficients (R²) for calibration curves are typically expected to be ≥0.99. semanticscholar.orgorientjchem.org HPLC methods for arginine consistently show excellent linearity with R² values of 0.9995 or higher. nih.gov

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | ≥0.996 | semanticscholar.orgresearchgate.net |

| Accuracy (Recovery %) | 94.94% - 101.95% | nih.gov |

| Precision (%RSD) | < 5% | nih.gov |

| LOD | 1 µg/mL | nih.gov |

| LOQ | 5 µg/mL | nih.gov |

Applications in Preclinical and Clinical Biological Matrices

Validated HPLC and LC-MS/MS methods are widely applied to measure arginine and its derivatives in a variety of biological matrices for both preclinical (e.g., mouse plasma) and clinical (e.g., human plasma and urine) studies. nih.govresearchgate.net These measurements are vital for investigating the role of the L-arginine/NO pathway in diseases such as cardiovascular and renal disorders. nih.gov For instance, methods have been successfully used to determine the plasma concentrations of these compounds in human subjects, revealing mean concentrations of 86 µM for Arginine, 0.67 µM for ADMA, and 0.522 µM for SDMA. nih.gov The ability to use small sample volumes, such as 12-50 µL of plasma, makes these methods particularly valuable in settings where sample availability is limited. nih.govnih.gov

Chromatographic Techniques for Stereoisomer Resolution

Thin-Layer Chromatography (TLC) Enantioresolution of DL-Arginine

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the analysis of amino acids. researchgate.netcrsubscription.com While standard TLC on silica gel separates compounds based on polarity, achieving the resolution of enantiomers (stereoisomers that are non-superimposable mirror images) requires a chiral environment. crsubscription.com

For the enantioresolution of a racemic mixture like DL-Arginine, the stationary phase or the mobile phase must contain a chiral selector. One approach is to use TLC plates impregnated with a chiral compound. For example, (-)-quinine has been used as a chiral selector for the TLC enantioresolution of DL-selenomethionine, a technique that could be adapted for DL-Arginine. rsc.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different affinities for the stationary phase, leading to different Rf values.

The composition of the mobile phase is critical for successful separation. For amino acids on silica gel plates, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com After separation, the amino acid spots are typically visualized by spraying the plate with a reagent such as ninhydrin, which reacts with most amino acids to produce a colored product. reachdevices.com

Structural and Material Characterization Techniques

Beyond quantitative analysis, understanding the solid-state structure of arginine compounds like MTH-DL-Arginine hydrochloride is essential. Various techniques are employed for this purpose. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystal. Studies on L-arginine hydrochloride salts, such as L-arginine dihydrochloride (B599025) monohydrate, have used single-crystal X-ray diffraction to elucidate their crystal structures, space groups, and intermolecular interactions. researchgate.netresearchgate.net These analyses reveal details about how cations, anions, and water molecules interact within the crystal lattice. researchgate.net

Spectroscopic techniques also provide valuable structural information. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule and can help compare the structures of different salts, such as hydrochloride and hydrobromide forms of arginine. researchgate.netresearchgate.net These characterization methods are fundamental for developing new materials and understanding the physicochemical properties of arginine salts. researchgate.net

Crystallographic Analysis of Arginine Hydrochloride Forms

Crystallographic analysis, particularly using X-ray diffraction, is the definitive method for determining the three-dimensional atomic structure of crystalline solids. This technique has been applied to various forms of arginine to elucidate their precise molecular conformations and packing arrangements within the crystal lattice.

The crystal structures of several arginine salts have been determined, revealing variations in their crystal systems, space groups, and unit cell dimensions. For instance, L-arginine dichloride monohydrate crystallizes in the orthorhombic system, a different crystal system from its corresponding monohalide monohydrate form. researchgate.net The racemic mixture, DL-arginine, has been structurally characterized in its monohydrate and anhydrous forms. The monohydrate of DL-arginine belongs to the orthorhombic crystal system with the space group Pbca. researchgate.net The anhydrous form of DL-arginine also crystallizes in an orthorhombic system but with the space group Pna21. sci-hub.se

These structural determinations are vital as the arrangement of molecules in the solid state influences key physical properties such as solubility, stability, and dissolution rate. The data obtained from crystallographic studies provide a fundamental understanding of the compound's behavior.

Crystallographic Data for Arginine Forms

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| L-Arginine Dichloride Monohydrate | Orthorhombic | P212121 | N/A |

| DL-Arginine Monohydrate | Orthorhombic | Pbca | a = 11.470 Å, b = 9.966 Å, c = 16.023 Å |

| DL-Arginine (Anhydrous) | Orthorhombic | Pna21 | a = 18.26 Å, b = 5.37 Å, c = 9.20 Å |

| L-Arginine (Anhydrous) | Monoclinic | P21 | a = 9.75 Å, b = 16.02 Å, c = 5.6 Å, β = 98.05° |

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) in Formulations

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) are powerful thermoanalytical and structural analysis techniques, respectively. They are frequently used in formulation science to characterize the solid-state properties of active pharmaceutical ingredients and excipients, including arginine hydrochloride.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature (Tg), and changes in heat capacity. In the context of formulations, DSC is particularly valuable for assessing the stability of biomolecules. For example, studies on monoclonal antibody formulations have shown that the presence of arginine hydrochloride can influence the thermal unfolding transition temperature (Tm). In one study, arginine hydrochloride led to a significant decrease in the Tm of the antibody IMC-1A by approximately 3.3°C, while for other antibodies (IMC-1B, IMC-1C, and IMC-1D), it resulted in a noticeable increase in thermal stability. nih.gov Another study on frozen solutions of L-arginine determined its glass transition temperature (Tg') to be -41.4°C, and noted that hydrochloric acid (HCl) had little effect or slightly lowered this value. nih.gov This information is critical for designing stable protein formulations and optimizing freeze-drying processes.

Effect of Arginine Hydrochloride on the Thermal Stability (Tm) of Monoclonal Antibodies

| Monoclonal Antibody | Change in Tm in the Presence of Arginine Hydrochloride |

|---|---|

| IMC-1A | ~ 3.3°C Decrease |

| IMC-1B | Noticeable Increase |

| IMC-1C | Noticeable Increase |

| IMC-1D | Noticeable Increase |

Powder X-ray Diffractometry (PXRD) is a non-destructive technique used to identify the crystalline phases of a material and can provide information on unit cell dimensions. When a material is subjected to X-rays, it produces a unique diffraction pattern based on its crystal structure. PXRD is instrumental in determining the crystal structure of materials that are difficult to obtain as single crystals. nih.govsci-hub.se The crystal structures of both L-arginine and DL-arginine have been successfully determined using PXRD data. sci-hub.seresearchgate.net In formulation development, PXRD is essential for characterizing the solid state of lyophilized products, distinguishing between crystalline and amorphous forms, and identifying any polymorphic transformations that may occur during processing or storage.

Unit Cell Parameters of Arginine Forms Determined by PXRD

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| L-Arginine | Monoclinic | P21 | a = 9.75 Å, b = 16.02 Å, c = 5.6 Å, β = 98.05° |

| DL-Arginine | Orthorhombic | Pna21 | a = 18.26 Å, b = 5.37 Å, c = 9.20 Å |

Preclinical Research on Mth Dl Arginine Hydrochloride

In Vitro Investigations of Cellular Responses to Arginine Hydrochlorides

Assessment of NO Production and Oxidative Stress in Endothelial Cells

In vitro studies using endothelial cells have demonstrated the critical role of L-arginine concentration in modulating nitric oxide (NO) production and cellular responses to oxidative stress. ahajournals.orgnih.gov In cytokine-activated aortic endothelial cells, the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for high-output NO production, is dependent on the availability of its substrate, L-arginine. nih.gov Research has shown that physiological serum levels of arginine may not be sufficient for optimal iNOS activity, which could impair the endothelial stress response and increase the risk of endothelial dysfunction. ahajournals.orgnih.gov

A key finding is the direct correlation between L-arginine concentrations and the protection of endothelial cells from hydrogen peroxide (H₂O₂)-induced cell death. ahajournals.org Higher levels of L-arginine lead to increased iNOS-mediated NO production, which in turn helps to mitigate the damaging effects of oxidative stress. ahajournals.org This protective mechanism includes the inhibition of lipid peroxidation and an increase in the expression of vasoprotective stress response genes. nih.gov The uptake of L-arginine into endothelial cells is mediated by cationic amino acid transporters, and competition for these transporters can impact iNOS activity. nih.gov

The reduction in NO bioavailability is a hallmark of endothelial dysfunction. nih.gov This can be caused by an increase in reactive oxygen species (ROS) production, which inactivates NO. mdpi.com L-arginine supplementation has been investigated as a potential therapeutic strategy to counteract this by providing more substrate for NO synthase. mdpi.com However, the effectiveness of this approach can be limited by factors such as the activity of arginase, an enzyme that competes with NOS for L-arginine. mdpi.commdpi.com

Interactive Data Table: Effect of L-Arginine Concentration on Endothelial Cell Survival and iNOS Activity

| L-Arginine Concentration (µM) | iNOS Activity (% of Maximum) | Endothelial Cell Survival (%) after H₂O₂ Exposure |

|---|---|---|

| 0 | Minimal | Low |

| 60 (Half-Maximal Activity) | 50% | Moderate |

| ≥200 (Maximal Activity) | 100% | High |

Studies on Specific Cell Destructive Mechanisms (e.g., Pancreatic Acinar Cells)

High doses of arginine have been shown to induce selective damage to pancreatic acinar cells, leading to a condition that mimics acute pancreatitis in animal models. nih.govturkjgastroenterol.org In vitro studies using isolated pancreatic acinar cells have been instrumental in elucidating the cellular mechanisms underlying this toxicity. The administration of excessive arginine leads to a series of events within the acinar cells, including mitochondrial damage, premature activation of digestive enzymes, and ultimately, cell death. nih.govresearchgate.net

The proposed mechanism involves the excessive production of nitric oxide (NO) and reactive oxygen species (ROS) within the pancreatic tissue. eurjanat.com This leads to oxidative stress, which damages cellular components, including the membranes of acinar cells. eurjanat.com The loss of membrane integrity results in the leakage of pancreatic enzymes, which then cause further tissue damage and inflammation. eurjanat.com

Studies have also implicated intracellular calcium (Ca²⁺) overload as a key factor in arginine-induced acinar cell death. nih.gov Sustained elevation of intracellular Ca²⁺ can lead to mitochondrial damage, ATP depletion, and the premature activation of trypsinogen (B12293085), a precursor to the digestive enzyme trypsin. nih.gov This premature activation of digestive enzymes within the acinar cells is a critical step in the pathogenesis of acute pancreatitis. eurjanat.com

Interactive Data Table: Key Cellular Events in Arginine-Induced Pancreatic Acinar Cell Death

| Cellular Event | Description | Consequence |

|---|---|---|

| Mitochondrial Damage | Swelling and dysfunction of mitochondria. researchgate.net | Reduced ATP production, increased ROS generation. nih.gov |

| Intracellular Ca²⁺ Overload | Sustained high levels of calcium within the cell. nih.gov | Premature activation of digestive enzymes. nih.gov |

| Premature Trypsinogen Activation | Conversion of trypsinogen to active trypsin within the acinar cell. nih.goveurjanat.com | Autodigestion of the pancreas, inflammation. eurjanat.com |

| Oxidative Stress | Imbalance between ROS production and antioxidant defenses. nih.goveurjanat.com | Damage to cellular membranes and proteins. eurjanat.com |

| Cell Death | Primarily necrosis. researchgate.net | Release of cellular contents, inflammation. eurjanat.com |

Analyses of Amino Acid Complexation Dynamics and Crystal Structure Formations

The study of amino acid complexation and crystal structure is crucial for understanding the physicochemical properties of compounds like MTH-DL-Arginine hydrochloride. L-arginine hydrochloride has been recognized for its ability to act as an effective enhancer in the in vitro refolding of proteins. nih.gov It has been found to increase the solubility of both folded and unfolded proteins, thereby suppressing aggregation, a common issue in protein refolding processes. nih.gov

The crystal structure of L-arginine itself was a subject of research for a considerable time, with its structure eventually being determined from powder X-ray diffraction data. rsc.orgresearchgate.net The crystal structures of various arginine salts, including L-arginine dichloride monohydrate and L-arginine dibromide monohydrate, have also been determined. researchgate.net These studies reveal details about the interactions between arginine cations, anions, and water molecules within the crystal lattice. researchgate.net

Investigations into the crystal structure of DL-arginine have also been carried out, providing insights into the arrangement of molecules in the racemic form. core.ac.uk Understanding these crystal structures is important for predicting the stability, solubility, and bioavailability of different forms of arginine.

In Vivo Animal Model Studies with Arginine Hydrochlorides

Cardiovascular and Endothelial Function Modulation

In vivo studies in animal models have consistently demonstrated the beneficial effects of arginine supplementation on cardiovascular and endothelial function, particularly in conditions associated with endothelial dysfunction such as hypertension, hypercholesterolemia, and atherosclerosis. nih.govannualreviews.org The primary mechanism is believed to be the enhancement of nitric oxide (NO) production, which plays a crucial role in regulating vascular tone and maintaining cardiovascular homeostasis. mdpi.comnih.gov

In animal models of salt-sensitive hypertension, both oral and intraperitoneal administration of arginine has been shown to prevent the rise in blood pressure induced by a high-salt diet. nih.gov Similarly, in models of hypercholesterolemia and atherosclerosis, long-term oral administration of L-arginine has been associated with significant improvements in NO-dependent vasodilation. annualreviews.org Other NO-dependent vascular functions that are positively modulated by chronic L-arginine supplementation in these models include reduced endothelial leukocyte adhesion, inhibited platelet aggregation, and attenuated vascular smooth muscle cell proliferation. annualreviews.org

Furthermore, arginine administration has been shown to improve acetylcholine-induced vasodilation in aortic rings from rats with chronic renal failure, a condition associated with endothelial dysfunction. physiology.org This improvement was observed alongside a normalization of aortic endothelial nitric oxide synthase (eNOS) activity. physiology.org

Metabolic Syndrome and Type 2 Diabetes Mellitus Research

Animal models of metabolic syndrome and type 2 diabetes mellitus (T2DM) have been extensively used to investigate the effects of arginine supplementation. nih.govmdpi.comnih.gov In a rat model of metabolic syndrome, L-arginine supplementation was found to alleviate hypertension and attenuate the increase in reactive oxygen species (ROS) production in cardiac mitochondria. nih.gov

In various rodent models of T2DM, L-arginine has demonstrated multiple beneficial effects. It has been shown to reduce plasma glucose levels and improve glucose tolerance. mdpi.comnih.govresearchgate.net One proposed mechanism for this is the stimulation of glucagon-like peptide-1 (GLP-1) secretion, an intestinal hormone that enhances insulin (B600854) secretion and improves glucose metabolism. mdpi.comnih.gov

Dietary supplementation with L-arginine has also been reported to reduce white fat mass in diet-induced obese rats and improve whole-body insulin sensitivity. nih.gov These effects are thought to be mediated by the regulation of glucose and fatty acid metabolism in insulin-sensitive tissues. nih.gov In diabetic rats, L-arginine supplementation has been shown to preserve renal function, likely through the preservation of NO production via endothelial nitric oxide synthase (eNOS), leading to renal microvascular vasodilation. nih.gov

Interactive Data Table: Effects of L-Arginine Supplementation in Animal Models of Metabolic Disorders

| Animal Model | Key Findings | Potential Mechanisms |

|---|---|---|

| Metabolic Syndrome Rats | Alleviated hypertension, reduced cardiac mitochondrial ROS production. nih.gov | Increased NO bioavailability, antioxidant effects. nih.gov |

| Type 2 Diabetic Rats | Reduced plasma glucose, improved glucose tolerance. mdpi.comnih.govresearchgate.net | Stimulation of GLP-1 secretion, increased insulin sensitivity. mdpi.comnih.gov |

| Diet-Induced Obese Rats | Reduced white fat mass, improved insulin sensitivity. nih.gov | Regulation of glucose and fatty acid metabolism. nih.gov |

| Diabetic Rats with Renal Dysfunction | Preserved glomerular filtration rate. nih.gov | Increased renal eNOS levels and NO production. nih.gov |

Neuroprotective Studies in Disease Models (e.g., Alzheimer's Disease Mechanisms, ALS)

Preclinical research has explored the neuroprotective potential of L-arginine in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD), revealing complex and multifaceted roles.

In transgenic mouse models of ALS (mutant SOD1 G93A), L-arginine supplementation has demonstrated significant therapeutic effects. researchgate.netnih.govnih.gov Studies show that L-arginine protects motor neurons from excitotoxic injury, a key pathological feature of ALS. researchgate.netnih.gov Supplementation, both before and after the onset of neurodegeneration, was found to slow the progression of neuropathology in the spinal cord, delay the onset of motor dysfunction, and significantly prolong the lifespan of the mice. researchgate.netnih.gov The proposed mechanism for these benefits may be linked to the preservation of arginase I activity and the synthesis of neuroprotective polyamines, which are essential for neuronal survival and regeneration. researchgate.netnih.gov In vitro studies using ALS model cell lines further support these findings, showing that L-arginine can protect motor neurons from glutamate-induced excitotoxicity. nih.govresearchgate.net

The role of L-arginine in Alzheimer's disease is more complex, with evidence suggesting both protective and potentially detrimental involvement. As a precursor to nitric oxide (NO), L-arginine is critical for processes like synaptic plasticity, learning, and memory. nih.gov Animal models of diabetes-induced Alzheimer's disease have shown that L-arginine treatment can ameliorate cognitive deficits, an effect associated with the attenuation of amyloid-β (Aβ) levels in the hippocampus and cortex. researchgate.netbohrium.com Other studies suggest L-arginine may protect the brain from neurodegenerative diseases by reducing oxidative damage and enhancing mitochondrial functions. mdpi.com Conversely, one line of research in a mouse model of AD points to a different pathological mechanism where certain immune cells in the brain begin to abnormally consume arginine. duke.edu This study suggested that blocking this arginine consumption could prevent brain plaques and memory loss, indicating that the local availability and metabolism of arginine are critical factors in the disease process. duke.edu

Table 1: Summary of L-Arginine Neuroprotective Studies in Preclinical Disease Models

| Disease Model | Model System | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Amyotrophic Lateral Sclerosis (ALS) | Mutant SOD1 (G93A) Transgenic Mice | Delayed onset of motor dysfunction; prolonged lifespan; slowed progression of neuropathology. researchgate.netnih.gov | Protection from excitotoxicity; synthesis of neuroprotective polyamines. researchgate.netnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | NSC-34 hSOD1G93A Cell Line | Protected motor neurons against glutamate (B1630785) excitotoxicity; restored neuronal nitric oxide synthase (nNOS) expression. nih.govresearchgate.net | Regulation of nNOS and protection against oxidative stress. nih.govresearchgate.net |

| Alzheimer's Disease (AD) | Diabetes-Induced AD Rat Model | Ameliorated cognitive deficits; attenuated amyloid-β levels in the hippocampus and cortex. researchgate.netbohrium.com | Neuroprotective activity via nitric oxide (NO) pathways. researchgate.netbohrium.com |

| Alzheimer's Disease (AD) | CVN-AD Mouse Model | Pathological immune cells abnormally consume arginine, leading to neuronal damage. duke.edu | Arginine deprivation by immune cells contributes to disease pathology. duke.edu |

Skeletal Muscle Health and Recovery Enhancement

Preclinical studies have consistently highlighted the role of L-arginine in promoting skeletal muscle health, enhancing recovery from injury, and influencing muscle metabolism. L-arginine serves as a precursor to nitric oxide, which acts as a vasodilator, potentially increasing blood flow and nutrient delivery to muscle tissues. researchgate.netumk.plnih.gov

One of the key mechanisms by which L-arginine influences muscle health is through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govdntb.gov.uanih.gov This pathway is a central regulator of cell growth and protein synthesis. nih.gov Studies in neonatal pigs and chickens have shown that dietary arginine supplementation enhances mTOR signaling activity in skeletal muscle, leading to increased muscle protein synthesis and lean tissue deposition. nih.govnih.gov

In models of muscle injury, oral supplementation with L-arginine has been shown to induce angiogenesis (the formation of new blood vessels) during the repair process, which is critical for tissue regeneration. nih.gov Furthermore, arginine is a precursor for the synthesis of other biologically important molecules like creatine (B1669601), which plays a vital role in muscle energetics. nih.gov

Research in animal models also indicates that L-arginine supplementation can modulate the composition of skeletal muscle fiber types. dntb.gov.uanih.govmdpi.com Studies in mice demonstrated that arginine supplementation improved endurance exercise performance and promoted a shift toward slow-twitch muscle fibers, which are more resistant to fatigue. dntb.gov.uanih.govmdpi.com This effect was associated with increased mitochondrial biogenesis and the upregulation of specific genes involved in muscle metabolism. dntb.gov.uamdpi.com The remodeling of arginine methylation, a key post-translational modification, has also been identified as a significant factor in muscle atrophy, particularly in the context of neurodegenerative diseases like ALS. nih.gov

Table 2: Preclinical Findings on L-Arginine in Skeletal Muscle Health

| Area of Study | Animal Model | Key Findings | Associated Molecular Pathway/Mechanism |

|---|---|---|---|

| Muscle Protein Synthesis | Neonatal Pigs, Chickens | Increased muscle mass and protein synthesis rates. nih.govnih.gov | Activation of the mTOR signaling pathway. nih.govnih.gov |

| Muscle Injury Repair | Rats | Induced angiogenesis in injured muscle tissue. nih.gov | Nitric oxide-mediated increase in blood flow. nih.gov |

| Muscle Fiber Type | Mice | Improved endurance; increased formation of slow-twitch fibers. dntb.gov.uanih.gov | Activation of mTOR signaling; enhanced mitochondrial biogenesis. dntb.gov.uanih.govmdpi.com |

| Muscle Metabolism | General Preclinical | Serves as a precursor for creatine synthesis. nih.gov | Contribution to cellular and muscle energetics. nih.gov |

Clinical Investigations of Mth Dl Arginine Hydrochloride

Cardiovascular Disorders and Endothelial Dysfunction

MTH-DL-Arginine hydrochloride, a precursor to the endogenous vasodilator nitric oxide, has been the subject of numerous clinical investigations to assess its therapeutic potential in cardiovascular disorders characterized by endothelial dysfunction.

The efficacy of this compound in improving symptoms of peripheral arterial disease (PAD), particularly intermittent claudication, has yielded mixed results in clinical trials. Some studies have demonstrated significant improvements in walking distance for patients receiving L-arginine. For instance, one study reported a 230% increase in pain-free walking distance and a 155% increase in absolute walking distance after three weeks of L-arginine infusion. jacc.orggreenmedinfo.comnih.gov Another trial involving 28 days of oral L-arginine supplementation also noted a substantial elongation of both pain-free and total walking distance, with the former increasing from an average of 80 meters to 438 meters and the latter from 158 meters to 687 meters.

Conversely, the Nitric Oxide in Peripheral Arterial Insufficiency (NO-PAIN) study, a six-month randomized clinical trial, found contrasting results. While plasma L-arginine levels increased in the treatment group, this did not translate to improved nitric oxide availability or vascular reactivity. nih.govresearchgate.net Furthermore, the improvement in absolute claudication distance was significantly less in the L-arginine group compared to the placebo group (11.5% vs. 28.3%). nih.govresearchgate.net A smaller pilot study also found no significant difference in absolute claudication distance between L-arginine and placebo groups, although a trend toward improvement was noted at a specific dosage. nih.gov

Clinical Trial Outcomes of L-Arginine in Intermittent Claudication

| Study | Duration | Key Findings | Conclusion |

|---|---|---|---|

| Böger et al. (1998) | 3 weeks | 230% increase in pain-free walking distance; 155% increase in absolute walking distance. jacc.orggreenmedinfo.comnih.gov | Improved clinical symptoms. jacc.orggreenmedinfo.com |

| Micker et al. | 28 days | Pain-free walking distance increased from 80m to 438m; total walking distance increased from 158m to 687m. | Effective in elongating walking distance. |

| NO-PAIN Study (Wilson et al., 2007) | 6 months | Improvement in absolute claudication distance was significantly less than placebo (11.5% vs. 28.3%). nih.govresearchgate.net | Long-term administration is not useful and may be detrimental. nih.gov |

| Oka et al. (2005) | 12 weeks | No significant difference in absolute claudication distance. nih.gov | Pilot data for a larger trial. nih.gov |

In the context of coronary artery disease, research has explored the utility of this compound in preventing restenosis following procedures like percutaneous transluminal coronary angioplasty (PTCA) and stenting. A pilot study involving 50 patients investigated the local, intramural administration of L-arginine after stent deployment. nih.govhoustonmethodist.orgresearchgate.net At the six-month follow-up, the L-arginine group exhibited a significantly lower neointimal volume (25 mm³ vs. 39 mm³ in the saline group) and percent neointimal volume (17% vs. 27% in the saline group). nih.govhoustonmethodist.orgresearchgate.net This suggests that local delivery may be a viable strategy to mitigate in-stent restenosis. nih.govhoustonmethodist.orgresearchgate.net Animal studies support this, indicating that a single intramural administration of L-arginine enhances vascular nitric oxide generation and inhibits the formation of lesions. ahajournals.org

However, other studies have not demonstrated a clear benefit. A trial involving short-term, high-dose systemic and local administration of L-arginine in patients undergoing PTCA found no significant difference in the rate of restenosis compared to a control group (34% vs. 44%). nih.gov Similarly, a study of patients with coronary artery disease on appropriate medical management found that oral L-arginine therapy did not improve nitric oxide bioavailability. researchgate.net

This compound has shown promise in the management of hypertensive disorders of pregnancy. A systematic review and meta-analysis concluded that L-arginine supplementation is effective in reducing the incidence of preeclampsia in high-risk pregnancies. nih.gov One randomized clinical trial found that the incidence of preeclampsia was significantly lower in the group receiving L-arginine plus antioxidant vitamins compared to placebo. wustl.edu Another double-blind, randomized clinical trial reported a lower incidence of preeclampsia in the L-arginine group compared to the placebo group. biomedpress.org

A pilot study focusing on patients with gestational hypertension found that L-arginine treatment was associated with a significant prolongation of pregnancy (latency from randomization to delivery) and a reduction in both systolic and diastolic blood pressure. nih.gov A meta-analysis of ten eligible studies, encompassing 1,165 subjects, revealed that L-arginine was more effective than placebo in reducing the incidence of preeclampsia. nih.gov It also showed a statistically significant increase in neonatal birth weight. nih.gov However, no significant differences were observed in systolic or diastolic blood pressure, APGAR scores, or gestational age at delivery. nih.gov

L-Arginine in the Prevention of Preeclampsia

| Study/Analysis | Number of Participants | Key Findings |

|---|---|---|

| Vadillo-Ortega et al. (2011) | 672 | Significant reduction in the incidence of preeclampsia with L-arginine + antioxidant vitamins vs. placebo. wustl.edu |

| Camarena Pulido et al. (2024) | - | Lower incidence of severe preeclampsia in the L-arginine group (5.41%) compared to the control group (18.99%). biomedpress.org |

| Facchinetti et al. (2007) | 74 | Pregnancy was significantly prolonged in the L-arginine group compared to placebo. nih.gov |

| Systematic Review & Meta-Analysis | 1165 | L-arginine was more effective than placebo in reducing the incidence of preeclampsia. nih.gov |

Metabolic and Nutritional Interventions

The utility of this compound extends to metabolic and nutritional applications, particularly in pediatric populations and in conditions of metabolic dysregulation.

Arginine hydrochloride has been identified as an effective treatment for metabolic alkalosis and hypochloremia in pediatric patients. nih.govkglmeridian.comllu.edu A single-center, retrospective study of 82 pediatric patients who received arginine hydrochloride for these conditions found that 83% of administrations for metabolic alkalosis resulted in the normalization of bicarbonate levels, and 50% of administrations for hypochloremia led to the normalization of chloride levels. nih.govkglmeridian.comllu.edu

This study also highlighted that for hypochloremia, alternative dosing methods were significantly more likely to lead to resolution compared to established dosing methods. nih.govkglmeridian.comllu.edu The median percentage of the calculated daily dose needed for the resolution of hypochloremia was 59%, while for metabolic alkalosis it was 35%. nih.govkglmeridian.comllu.edu Another retrospective review comparing arginine hydrochloride to acetazolamide (B1664987) for the correction of metabolic alkalosis in critically ill pediatric patients found both to be equally effective. nih.govresearchgate.net However, arginine hydrochloride supplementation was not associated with an improvement in diuretic effectiveness in children. nih.gov

Emerging evidence suggests a beneficial role for L-arginine supplementation in modulating carbohydrate and lipid metabolism in individuals with obesity and type 2 diabetes mellitus. mdpi.comresearchgate.net Long-term oral L-arginine administration has been shown to improve both peripheral and hepatic insulin (B600854) sensitivity in patients with type 2 diabetes. nih.gov In a study of obese, insulin-resistant type 2 diabetic patients, L-arginine supplementation, in conjunction with a hypocaloric diet and exercise, led to an additive effect on glucose metabolism and insulin sensitivity. nih.gov

Regarding lipid metabolism, a meta-analysis of randomized controlled trials indicated that L-arginine supplementation did not significantly alter total cholesterol, LDL, or HDL levels. nih.govcambridge.org However, a significant reduction in serum triglyceride levels was observed. nih.govcambridge.orgcambridge.org Subgroup analyses suggested this triglyceride-lowering effect was more pronounced in studies with a longer duration, in individuals with a higher baseline BMI, in older participants, and in those with type 2 diabetes or metabolic syndrome. cambridge.org Other studies have reported that L-arginine supplementation can lead to a reduction in fat mass while preserving lean body mass in obese individuals. mdpi.com

Hematological Conditions and Vaso-occlusive Pathologies

Clinical research has highlighted the potential of arginine therapy in managing vaso-occlusive episodes (VOEs), the primary cause of morbidity in sickle cell disease (SCD). pitt.edu These painful crises are linked to an arginine deficiency, which impairs the production of nitric oxide, a potent vasodilator crucial for healthy blood flow. pitt.edunih.govnih.gov

Studies have shown that arginine supplementation can lead to a significant reduction in the use of opioid analgesics for pain management in children hospitalized for VOEs. nih.govresearchgate.net In one randomized, double-blind, placebo-controlled trial, children with SCD experiencing a pain crisis who received L-arginine required 54% less parenteral opioid medication compared to those who received a placebo. nih.gov Furthermore, the arginine-treated group reported lower pain scores at the time of hospital discharge. nih.gov

The therapeutic effects of arginine in SCD are believed to stem from its role as a precursor to nitric oxide. pitt.edu By increasing nitric oxide synthesis, arginine helps to improve vasodilation, which can alleviate the blockages in small blood vessels that cause severe pain in SCD. pitt.edunih.gov Intravenous arginine administration has been shown to correlate with increased plasma levels of nitric oxide. pitt.edu Additionally, arginine may contribute to pain reduction through its role as a precursor to kyotorphin, an endogenous analgesic. pitt.edu Research has demonstrated an inverse correlation between daily pain scores and changes in plasma arginine concentration from baseline, suggesting that higher arginine levels are associated with lower pain. pitt.edu

Below is an interactive data table summarizing the findings of a key clinical trial on arginine therapy in pediatric sickle cell disease patients.

| Trial Parameter | Arginine Group | Placebo Group | P-value |

| Total Parenteral Opioid Use (mg/kg) | 1.9 ± 2.0 | 4.1 ± 4.1 | 0.02 |

| Pain Score at Discharge | 1.9 ± 2.4 | 3.9 ± 2.9 | 0.01 |

Neurological and Degenerative Diseases

Nutritional status is a critical prognostic factor in Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. researchgate.netvirginia.edu Weight loss and malnutrition are common complications and are associated with reduced survival time. researchgate.netvirginia.edu Consequently, nutritional interventions are an important area of investigation for managing ALS.

Recent clinical research has explored the role of L-arginine hydrochloride in ALS patients. A study evaluating a 90-day oral intervention of L-arginine hydrochloride found it to be well-tolerated, with no serious treatment-emergent adverse events attributed to the supplement. dntb.gov.ua This study monitored nutritional status through changes in body weight and body mass index (BMI). Over the three-month period, the average changes were a loss of 0.37 kg in body weight and 1.1 kg/m ² in BMI, which were noted to be less than the typically observed rates of natural reduction in this patient population. dntb.gov.ua

Preclinical studies in an ALS mouse model (mutant SOD1 G93A) have suggested a neuroprotective role for L-arginine. nih.gov In these animal models, L-arginine supplementation was found to slow the loss of motor neurons and prolong survival. nih.gov The proposed mechanism for this effect may be related to the preservation of arginase I activity and the synthesis of neuroprotective polyamines. nih.gov It has also been noted that plasma L-arginine concentrations can be low in ALS patients, potentially due to malnutrition in advanced stages of the disease. nih.gov

The following table presents data from the 90-day oral L-arginine hydrochloride intervention study in ALS patients.

| Efficacy Measure | Average Change over 3 Months |

| Body Weight | -0.37 kg |

| Body Mass Index (BMI) | -1.1 kg/m ² |

Reproductive Health Considerations

Investigations into the therapeutic potential of L-arginine hydrochloride have extended to the field of male reproductive health. Research has focused on its effects on sperm parameters, particularly in cases of idiopathic male infertility.

A clinical study involving infertile men with normal sperm counts but decreased sperm motility demonstrated the potential benefits of L-arginine HCL. researchgate.net The participants, who had no evidence of infection or immunological disorders affecting their fertility, were administered L-arginine HCL orally for six months. The results of this trial indicated an improvement in spermatozoa motility without any reported side effects. researchgate.netmayo.edunih.gov

The role of L-arginine as a precursor for nitric oxide synthesis is a plausible mechanism for its effects on male reproductive function. nih.gov Nitric oxide is involved in various physiological processes, including the regulation of blood flow, which is important for erectile function. mayo.edunih.gov Some research suggests that L-arginine can be beneficial in some forms of male infertility and erectile dysfunction. mayo.edunih.gov

A summary of the clinical trial on L-arginine HCL for male infertility is provided in the table below.

| Study Population | 40 infertile men with normal sperm count and decreased motility |

| Intervention | Oral L-arginine HCL for 6 months |

| Outcome | Improvement in sperm motility |

| Side Effects | None reported |

Post-Surgical Recovery and Tissue Healing

The metabolic demands of post-surgical recovery and tissue healing have led researchers to investigate the role of specific amino acids in supporting these processes. Arginine, a conditionally essential amino acid, has been a focus of such research due to its involvement in key metabolic pathways relevant to wound healing.

Studies in animal models have shown that supplemental arginine hydrochloride can have beneficial effects on post-operative recovery. In wounded rats, supplemental ARG-HCl was found to minimize immediate post-operative weight loss, increase the breaking strength of wounds, and enhance the accumulation of reparative collagen. dntb.gov.ua These effects were observed to be dependent on an intact hypothalamic-pituitary axis, as they were not present in hypophysectomized rats. dntb.gov.ua

The mechanisms through which arginine is thought to promote tissue healing are multifaceted. It serves as a precursor for the synthesis of nitric oxide, which improves blood flow and oxygen delivery to the wound site. Enhanced circulation supports the formation of new proteins, particularly collagen, which is essential for tissue repair. Arginine also stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1), both of which can contribute to improved wound healing. Furthermore, arginine is a precursor for the synthesis of proline, an amino acid necessary for collagen synthesis.

The table below details the observed effects of supplemental Arginine HCl in a pre-clinical model of wound healing.

| Parameter | Effect of Supplemental Arginine HCl |

| Post-operative Weight Loss | Minimized |

| Wound Breaking Strength | Increased |

| Reparative Collagen Accumulation | Increased |

| Thymic Weight | Increased |

Metabolic Studies and Pharmacokinetics of Arginine Hydrochlorides

Absorption, Distribution, and Transport Mechanisms

The journey of orally administered arginine begins with its absorption in the gastrointestinal tract, a process that is significantly influenced by first-pass metabolism. Once in circulation, its entry into various cells is a regulated process mediated by specific transporters.

Following oral ingestion, arginine is absorbed through the epithelium of the small intestine. nih.gov However, a substantial portion of this ingested arginine does not reach the systemic circulation unaltered. In adult humans and other mammals, approximately 40% of dietary arginine is metabolized within the small intestine during what is known as first-pass metabolism. nih.govresearchgate.net This initial breakdown occurs in the gastrointestinal epithelium and liver before the amino acid can be systemically absorbed. researchgate.net In contrast, neonatal enterocytes exhibit minimal arginase activity, allowing nearly all absorbed dietary arginine that isn't used for local protein synthesis to enter the portal vein. nih.gov The intestine is a crucial site for the conversion of proline to ornithine, a precursor for arginine synthesis, but the liver itself does not contribute to net arginine synthesis during this first pass due to its high concentration of arginase. nih.govphysiology.org

The transport of arginine from the bloodstream into cells is a critical step for its metabolic functions and is primarily handled by a family of proteins known as Cationic Amino Acid Transporters (CATs). nih.gov These transporters, part of the Solute Carrier (SLC) 7 family, are selective for cationic amino acids like arginine. nih.govox.ac.uk

Several CAT isoforms exist, including CAT-1, CAT-2A, CAT-2B, and CAT-3, which exclusively recognize cationic amino acids. nih.gov Of these, CAT-1 is identified as the principal L-arginine transporter in many cell types, including endothelial cells. nih.govresearchgate.net Research has shown that CAT-1 is responsible for 70-95% of extracellular L-arginine uptake in cultured endothelial cells. nih.gov This transporter is often co-localized with endothelial nitric oxide synthase (eNOS) in specialized plasma membrane microdomains called caveolae. researchgate.netphysoc.orgphysiology.org This proximity facilitates the direct channeling of extracellular arginine to eNOS for the production of nitric oxide (NO), a key signaling molecule. researchgate.netphysiology.org The crucial role of CAT-1 is underscored by findings that its inhibition significantly depresses endothelial NO production in response to various physiological stimuli. nih.gov

Different CAT isoforms can exhibit varying affinities for arginine and are expressed in different tissues, allowing for regulated uptake based on cellular needs. For instance, the CAT-2 transporter has two isoforms: CAT-2A, a low-affinity transporter found in liver and muscle cells, and CAT-2B, a high-affinity transporter expressed in cells like macrophages and T-cells. ox.ac.uk

Table 1: Key Cationic Amino Acid Transporters (CATs) for Arginine

| Transporter | Alias | Selectivity | Key Tissue/Cell Expression | Significance |

|---|---|---|---|---|

| CAT-1 | SLC7A1 | Cationic Amino Acids | Endothelial Cells, various other cells | Principal transporter for arginine uptake in endothelial cells; co-localized with eNOS for NO production. nih.govnih.govresearchgate.net |

| CAT-2A | SLC7A2 | Cationic Amino Acids | Liver, Muscle Cells | Low-affinity transporter. ox.ac.uk |

| CAT-2B | SLC7A2 | Cationic Amino Acids | Macrophages, T-Cells, Endothelial Cells | High-affinity transporter; expression can be induced by inflammatory stimuli. ox.ac.ukphysoc.org |

| CAT-3 | SLC7A3 | Cationic Amino Acids | Brain, Thymus | Predominantly expressed in nervous tissue. physoc.org |

Endogenous Synthesis and Biotransformation Pathways